molecular formula C10H10N2O2 B022415 Ethyl 5-cyano-6-methylpyridine-3-carboxylate CAS No. 106944-54-1

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

Cat. No. B022415
M. Wt: 190.2 g/mol
InChI Key: QUAMCESTXLYSGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-cyano-6-methylpyridine-3-carboxylate involves various chemical reactions and methods. For instance, one method includes the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates to yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, illustrating a versatile approach to modifying the core structure of the compound (Śladowska et al., 1990).

Molecular Structure Analysis

The molecular structure of ethyl 5-cyano-6-methylpyridine-3-carboxylate has been characterized through various analytical techniques. For example, X-ray structural characterization has been used to compare its solid-state conformation with related compounds, providing insights into the structure-activity relationship critical for developing cardiotonic agents (Orsini et al., 1990).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, indicating its reactive nature and potential for further chemical modification. Ethyl 5-cyano-6-methylpyridine-3-carboxylate reacts with ammonia and primary amines to yield various substituted products, showcasing its versatility as a precursor for the synthesis of complex molecules with potential biological activities (Nadzhafova, 2002).

Scientific Research Applications

Specific Scientific Field

Chemistry and Material Science

Application

This compound is used in the synthesis of various chemical products .

Method of Application

The synthesis of Ethyl 6-Methylpyridine-3-Carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Ethanol .

Results or Outcomes

The product is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .

2. Pyrano [2,3-d]pyrimidine-2,4-dione Derivatives

Specific Scientific Field

Pharmaceutical Chemistry

Application

These derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

Method of Application

The synthesis involves the reaction of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile .

Results or Outcomes

The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively .

3. Methyl 6-cyanopyridine-3-carboxylate

Specific Scientific Field

Chemistry and Material Science

Application

This compound is used in the synthesis of various chemical products .

Method of Application

The synthesis of Methyl 6-cyanopyridine-3-carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Methanol .

Results or Outcomes

The product is a compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .

4. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Specific Scientific Field

Pharmaceutical Chemistry

Application

This compound is used as a building block in the synthesis of various pharmaceutical products .

Method of Application

The synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate involves the reaction of 2-Amino-4-methylpyrimidine-5-carboxylic acid and Ethanol .

Results or Outcomes

The product is a compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 .

5. 6-Methyl-2-pyridinecarboxaldehyde

Specific Scientific Field

Pharmaceutical Chemistry

Application

This compound was used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines which are compounds that exhibits anticonvulsant properties .

Method of Application

The synthesis involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with other reagents .

Results or Outcomes

The synthesized compounds showed promising anticonvulsant properties .

6. Methyl 6-cyanopyridine-3-carboxylate

Specific Scientific Field

Chemistry and Material Science

Application

This compound is used in the synthesis of various chemical products .

Method of Application

The synthesis of Methyl 6-cyanopyridine-3-carboxylate involves the reaction of 6-Methylpyridine-3-carboxylic acid and Methanol .

Results or Outcomes

The product is a compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)7(2)12-6-9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAMCESTXLYSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544744
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-6-methylpyridine-3-carboxylate

CAS RN

106944-54-1
Record name Ethyl 5-cyano-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium chloride (3.58 g, 66.7 mmol in 10 mL water) was added to a solution of ethyl 2-chloro-5-cyano-6-methylnicotinate (1.0 g, 4.4 mmol) in dioxane-THF-DMF (50 mL, 3:1:1), followed by zinc powder (2.3 g, 35.6 mmol) portionwise at room temperature. The reaction mixture was allowed to stir at room temperature for 3 h, diluted with EtOAc, and filtered through a pad of Celite. The clear filtrate of organic layer was washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford ethyl 5-cyano-6-methylnicotinate (230 mg, yield 27%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 9.25 (d, J=2.0 Hz, 1H), 8.49 (d, J=2.0 Hz, 1H), 7.27 (s, 1H), 4.47-4.42 (q, J=7.2 Hz, 2H), 2.86 (s, 3H), 1.45-1.41 (t, J=7.0 Hz, 3H). MS (ESI) m/z: Calculated for C10H10N2O2: 190.07. found: 191.2 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
dioxane THF DMF
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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